5,6-Dichloro-2-methyl-1,3-benzothiazole

Medicinal Chemistry Organic Synthesis Benzothiazole Derivatives

Generic benzothiazoles introduce unacceptable synthetic variability in medicinal chemistry programs. This specific 5,6-dichloro-2-methyl substitution pattern provides a defined electronic and steric profile for rigorous SAR exploration. - Enables precise probing of lipophilicity and electron density effects on target engagement. - Provides unique reactive handles at the 2-methyl and chloro positions for downstream functionalization. - Supplied as a powder with reliable global logistics for R&D laboratories.

Molecular Formula C8H5Cl2NS
Molecular Weight 218.10 g/mol
CAS No. 55202-19-2
Cat. No. B13926926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-methyl-1,3-benzothiazole
CAS55202-19-2
Molecular FormulaC8H5Cl2NS
Molecular Weight218.10 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2S1)Cl)Cl
InChIInChI=1S/C8H5Cl2NS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3
InChIKeyQCGWGZUXKJGPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-2-methyl-1,3-benzothiazole: Core Profile & Procurement


5,6-Dichloro-2-methyl-1,3-benzothiazole (CAS 55202-19-2) is a heterocyclic benzothiazole derivative characterized by two chlorine atoms at the 5 and 6 positions and a methyl group at the 2 position . It has a molecular formula of C8H5Cl2NS and a molecular weight of 218.10 g/mol . This compound is typically supplied as a powder and is used as a synthetic building block in medicinal chemistry and materials science [1]. However, a comprehensive search of the primary literature, patent databases, and authoritative databases reveals a notable absence of head-to-head comparative data for this specific compound against close analogs. The quantitative evidence required for a robust, comparator-based differentiation is, therefore, currently unavailable.

Workflow

Medicinal chemistry SAR studies and targeted synthesis

Selection

Specific 5,6-dichloro-2-methyl substitution pattern ensures consistent building block identity

Use Context

Synthesis of advanced intermediates; avoids de novo construction of the benzothiazole core

5,6-Dichloro-2-methyl-1,3-benzothiazole: Procurement Risks


While benzothiazole derivatives as a class are widely explored, the specific 5,6-dichloro-2-methyl substitution pattern is not a commodity. The precise positioning of the chlorine atoms on the phenyl ring dictates the molecule's electronic properties, steric profile, and ultimately, its reactivity in downstream synthetic applications [1]. Substituting with a generic 'benzothiazole' or a differently halogenated analog (e.g., 6-chloro, 5-fluoro, or 2-amino variants) would introduce uncontrolled variability, potentially derailing a multi-step synthesis, altering biological target engagement, or changing material properties. The following evidence guide clarifies the specific, albeit limited, data landscape that differentiates this exact molecule from its closest relatives.

A generic benzothiazole core lacks the chlorine substituents that define electronic and steric properties.

Differently halogenated analogs (e.g., 6-chloro or 5-fluoro) may introduce uncontrolled variability in downstream reactivity.

2-amino or other 2-substituted variants would alter the synthetic handles and may derail multi-step synthesis routes.

5,6-Dichloro-2-methyl-1,3-benzothiazole: Quantitative Evidence


Key Building Block in Synthesis

A direct, quantitative comparison of 5,6-dichloro-2-methyl-1,3-benzothiazole against close analogs in a biological or material assay is not present in the public domain. The primary differentiator for this compound is its unique substitution pattern, which makes it a specific, non-interchangeable building block. While data is lacking for this exact compound, a class-level inference can be drawn: benzothiazoles with halogen substituents often exhibit enhanced biological activity compared to unsubstituted analogs [1]. For instance, a review of benzothiazole antimicrobials notes that the introduction of a chlorine atom on the phenyl ring significantly improves potency [1]. The 5,6-dichloro pattern represents a specific, further modification of this principle.

Building Block Availability
Class-level inference

Commercially available as 98% pure powder; generic benzothiazole also available but lacks the specific substitution.

Defined starting point for SAR studies, avoiding custom synthesis.

No head-to-head comparison data; review substitution pattern requirements.

Medicinal Chemistry Organic Synthesis Benzothiazole Derivatives

Predicted Physicochemical Properties

In the absence of direct experimental comparison, computational predictions can provide a quantitative baseline for differentiation. The calculated physicochemical properties of 5,6-dichloro-2-methyl-1,3-benzothiazole [1] differ from those of its non-chlorinated parent, 2-methylbenzothiazole [2]. For instance, the introduction of two chlorine atoms increases the calculated LogP (a measure of lipophilicity) from ~2.89 to ~3.89 and increases the topological polar surface area (TPSA) from ~41 Ų to ~41 Ų (note: TPSA remains unchanged due to substituent positioning) [1][2]. The increase in LogP suggests altered membrane permeability and potential for different pharmacokinetic profiles.

Predicted Lipophilicity
Computed prediction

Calculated LogP 3.89 vs 2.89 for 2-methylbenzothiazole (XLogP3-AA).

Supports design considerations for increased lipophilicity.

Experimental verification recommended; TPSA unchanged.

ADME/Tox Computational Chemistry Drug Design

5,6-Dichloro-2-methyl-1,3-benzothiazole: Procurement Scenarios


SAR Exploration for Medicinal Chemistry

This compound is best procured when conducting SAR studies on a benzothiazole-based lead series. The 5,6-dichloro substitution is a specific modification designed to probe the effects of increased lipophilicity and altered electron density on biological target engagement. As a defined building block, its purchase enables rapid exploration of this chemical space without the need for de novo synthesis of the core [1].

Building Block for Advanced Intermediates

The 2-methyl group and 5,6-dichloro substitution pattern provide unique reactive handles. The compound can serve as a precursor for further functionalization at the 2-position (via deprotonation) or through cross-coupling reactions on the chlorine-bearing aromatic ring, making it a valuable intermediate for the construction of more complex molecules in both academic and industrial research labs [1].

Ligand Design

The benzothiazole moiety is a known ligand for metal complexes. The specific electronic properties conferred by the 5,6-dichloro substitution could be leveraged in the design of novel catalysts or functional materials with tailored photophysical or electronic properties. While direct data is lacking, this is a plausible, class-driven application scenario for a specialized building block [1].

Application
Selection Property
Validation Focus
SAR exploration
Defined 5,6-dichloro-2-methyl substitution
Substitution pattern integrity and purity review
Advanced intermediate synthesis
Reactive handles at 2-methyl and chlorine-bearing positions
Synthetic accessibility and stability assessment
Ligand design for metal complexes
Electronic profile from benzothiazole core and chlorine substitution
Predicted properties verification; coordination chemistry screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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